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Compound of Interest

Compound Name: 1-(2-Furoyl)piperidin-4-amine

Cat. No.: B2666891 Get Quote

1-(2-Furoyl)piperidin-4-amine, identified by CAS Number 886497-79-6, is a bifunctional

organic molecule that merges two key pharmacophoric motifs: the piperidine ring and the furoyl

group.[1] Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds

found in pharmaceuticals and natural alkaloids, valued for their ability to impart favorable

pharmacokinetic properties such as aqueous solubility and metabolic stability.[2][3] The

molecule is structurally defined as a piperidin-4-amine acylated at the nitrogen atom with a

furan-2-carbonyl (furoyl) group.[1] This unique combination of a rigid, aromatic furan ring, a

flexible saturated piperidine core, and a reactive primary amine presents a versatile platform for

library synthesis and lead optimization in drug discovery programs.

Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is the bedrock of its application. The structural and

key physicochemical properties of 1-(2-Furoyl)piperidin-4-amine are summarized below. It is

crucial to note that while some properties are experimentally determined, many available in

public databases are computationally derived.

Chemical Structure
The IUPAC name for this compound is (4-aminopiperidin-1-yl)(furan-2-yl)methanone.[1] Its

structure features a tertiary carboxamide linking the furan and piperidine rings, with a primary

amine substituent at the 4-position of the piperidine ring.
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Caption: 2D Chemical Structure of 1-(2-Furoyl)piperidin-4-amine.

Physicochemical Data
The properties listed below are essential for predicting the compound's behavior in biological

systems and for designing experimental protocols, including formulation and analytical method

development.
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Property Value Source

CAS Number 886497-79-6 PubChem[1]

Molecular Formula C₁₀H₁₄N₂O₂ PubChem[1]

Molecular Weight 194.23 g/mol PubChem[1]

Monoisotopic Mass 194.105527694 Da PubChem[1]

Appearance Solid (predicted) ---

Melting Point 100–103 °C
Cayman Chemical (for a

similar product)[4]

XLogP3 0.4 PubChem (Computed)[1]

Hydrogen Bond Donors 1 (from -NH₂) PubChem (Computed)[1]

Hydrogen Bond Acceptors
3 (from C=O, furan O,

piperidine N)
PubChem (Computed)[1]

Rotatable Bond Count 1 PubChem (Computed)[1]

Synthesis and Reactivity
An understanding of a molecule's synthesis is fundamental to its practical application. While

specific peer-reviewed syntheses for this exact compound are not widely published, a logical

and robust synthetic route can be designed based on established chemical principles for amide

bond formation.

Proposed Synthetic Workflow
The most direct approach is the acylation of 4-aminopiperidine with a 2-furoyl derivative. A

common and effective method involves the reaction of a commercially available piperidine

precursor with 2-furoyl chloride in the presence of a base to neutralize the hydrochloric acid

byproduct.
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Reactants

tert-butyl (piperidin-4-yl)carbamate

Step 1: Acylation
Solvent: Dichloromethane (DCM)

Temperature: 0 °C to RT

2-Furoyl Chloride Triethylamine (Base)

Boc-Protected Intermediate
tert-butyl (1-(2-furoyl)piperidin-4-yl)carbamate

Step 2: Deprotection
Reagent: Trifluoroacetic Acid (TFA) or HCl in Dioxane

Solvent: DCM

Aqueous Workup
(Base wash, extraction)

Final Product
1-(2-Furoyl)piperidin-4-amine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(2-Furoyl)piperidin-4-amine.
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Experimental Protocol (Exemplary)
This protocol is based on standard procedures for N-acylation and Boc-deprotection. The

causality behind using a protected amine (tert-butyl (piperidin-4-yl)carbamate) is to prevent side

reactions, such as di-acylation or polymerization, ensuring selective acylation at the more

nucleophilic secondary amine of the piperidine ring.

Step 1: Synthesis of tert-butyl (1-(2-furoyl)piperidin-4-yl)carbamate

Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and triethylamine (1.2 eq) in anhydrous

dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

Cool the stirred solution to 0 °C using an ice bath.

Add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The

choice of dropwise addition at low temperature is to control the exothermic reaction.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water. Separate the organic layer, wash

sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude Boc-protected intermediate, which can be purified by column

chromatography if necessary.

Step 2: Synthesis of 1-(2-Furoyl)piperidin-4-amine

Dissolve the crude intermediate from Step 1 in DCM.

Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCl in 1,4-

dioxane. These strong acids are required to efficiently cleave the acid-labile Boc protecting

group.

Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption

of the starting material.
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Concentrate the reaction mixture under reduced pressure to remove excess acid and

solvent.

Re-dissolve the residue in DCM and wash with a saturated NaHCO₃ or a mild NaOH solution

until the aqueous layer is basic (pH > 9) to deprotonate the amine salt.

Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over

Na₂SO₄, filter, and evaporate the solvent to yield 1-(2-Furoyl)piperidin-4-amine.

Spectroscopic Characterization (Predicted)
While public databases lack specific experimental spectra for this compound, its structure

allows for the prediction of key spectroscopic features, which are invaluable for characterization

during synthesis.

¹H NMR: Expected signals would include three distinct peaks for the furan ring protons (in

the aromatic region, ~6.5-7.6 ppm), complex multiplets for the piperidine ring protons (~1.5-

4.0 ppm), and a broad singlet for the -NH₂ protons which may exchange with D₂O.

¹³C NMR: Key signals would include the amide carbonyl carbon (~160-170 ppm), carbons of

the furan ring (~110-150 ppm), and the aliphatic carbons of the piperidine ring (~30-50 ppm).

IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O)

stretch is expected around 1630-1660 cm⁻¹. N-H stretching vibrations for the primary amine

should appear as one or two bands in the 3300-3500 cm⁻¹ region.

Mass Spectrometry: The ESI-MS spectrum in positive mode would show a prominent peak

for the protonated molecule [M+H]⁺ at m/z ≈ 195.11.

Applications in Drug Discovery and Medicinal
Chemistry
The structural features of 1-(2-Furoyl)piperidin-4-amine make it a valuable building block for

creating libraries of compounds for high-throughput screening. The primary amine at the 4-

position serves as a crucial synthetic handle for introducing diversity. It can be readily

derivatized via reactions such as:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b2666891?utm_src=pdf-body
https://www.benchchem.com/product/b2666891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2666891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reductive amination

Amide or sulfonamide bond formation

Urea or thiourea formation

Alkylation

This allows for the systematic exploration of the chemical space around the piperidine core to

optimize ligand-target interactions. The furoyl moiety provides a rigid, polar group that can

engage in hydrogen bonding and π-stacking interactions within a protein binding pocket.

Piperidine-containing compounds have been successfully developed for a wide range of

therapeutic targets, including GPCRs, ion channels, and enzymes, treating conditions from

psychiatric disorders to infectious diseases.[3] For instance, related 4-aminopiperidine

structures have been explored as novel antifungal agents and as histamine H3 receptor

inverse agonists for cognitive enhancement.[5][6]

Safety and Handling
No specific material safety data sheet (MSDS) is available for 1-(2-Furoyl)piperidin-4-amine.

However, based on analogous structures like 4-aminopiperidine and other amine-containing

heterocyclic compounds, standard laboratory precautions should be strictly followed.[7]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.[8]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[9] Avoid contact with skin and eyes. In case of contact, rinse immediately and

thoroughly with water.[4]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[4]

Toxicity: The toxicological properties have not been fully investigated. Assume the compound

is harmful if swallowed, inhaled, or absorbed through the skin.
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This guide provides a foundational understanding of 1-(2-Furoyl)piperidin-4-amine, grounded

in established chemical principles and data from authoritative sources. It is intended to

empower researchers to leverage this versatile chemical scaffold in their pursuit of novel

scientific discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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